1-ethyl-4-iodo-5-methyl-1H-pyrazole
Overview
Description
1-Ethyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 1-ethyl-4-iodo-5-methyl-1h-pyrazole, have a broad range of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities .
Preparation Methods
The synthesis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with 4-iodo-3-methyl-2-butanone under acidic conditions. The reaction is carried out in ethanol, and the product is isolated through crystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-iodo-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and polymers.
Comparison with Similar Compounds
1-Ethyl-4-iodo-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: This compound has similar structural features but different substituents, leading to distinct chemical properties and applications.
3,5-Dimethyl-1-phenylpyrazole: Another pyrazole derivative with different substituents, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and application potential .
Properties
IUPAC Name |
1-ethyl-4-iodo-5-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFRPWRVZPFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295318 | |
Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-56-0 | |
Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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